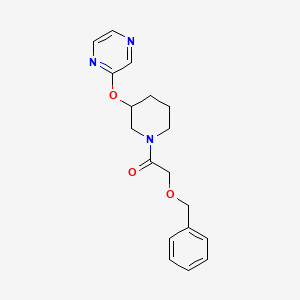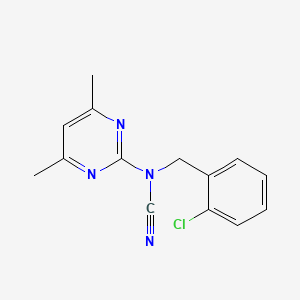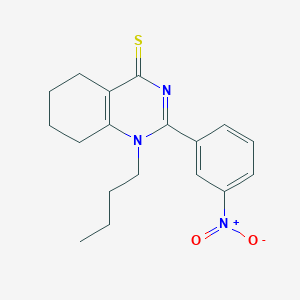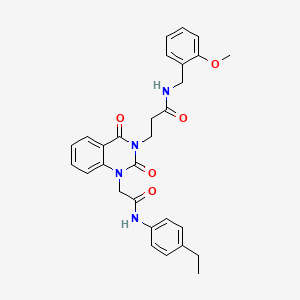
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures with tetrazole moieties and substituted phenyl groups are discussed, indicating a possible relevance in medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of imidazole-amine ligands with variable second-coordination spheres is achieved through reductive amination reactions using sodium cyanoborohydride as a reducing agent . Similarly, compounds with a tetrazolylthio moiety, which is structurally related to the tetrazole ring in the compound of interest, are synthesized and tested for their biological activity . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a thiadiazolopyrimidinylidene propanamide derivative was elucidated, providing insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the interaction of the compound with biological targets or its behavior in different environments.
Chemical Reactions Analysis
The reactivity of compounds containing amide, tetrazole, and substituted phenyl groups can vary widely depending on the specific substituents and the chemical environment. The provided papers do not directly address the reactivity of "this compound", but they do discuss the reactivity of structurally related compounds. For instance, the reactivity of imidazole-amine ligands is explored in the context of coordination chemistry , and the reactivity of tetrazole derivatives is implied in the context of their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The papers provided discuss the properties of related compounds, such as their herbicidal activity , spectral properties , and crystallographic characteristics . These properties are often determined by the functional groups present in the molecule and their spatial arrangement. For example, the presence of dimethoxyphenyl groups could affect the solubility and electronic properties of the compound, while the tetrazole ring might influence its acidity and potential for hydrogen bonding.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-7-13(2)9-15(8-12)21-20(26)17(19-22-24-25-23-19)10-14-5-6-16(27-3)11-18(14)28-4/h5-9,11,17H,10H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFDEUEDFREPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)


![(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3019323.png)
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3019327.png)
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3019328.png)



![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)

